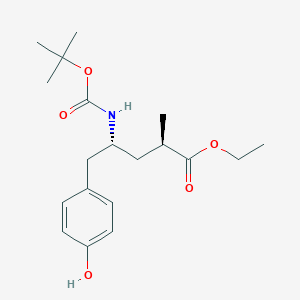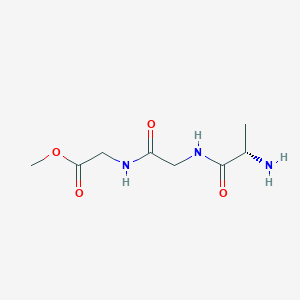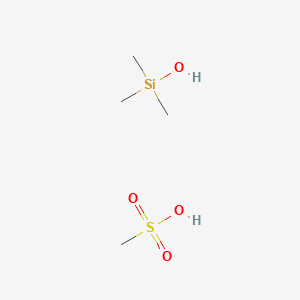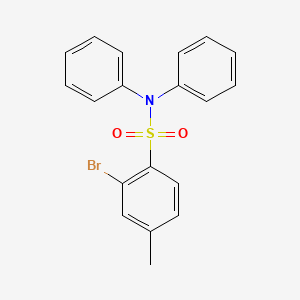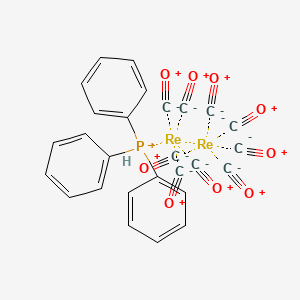
Nonacarbonyl(triphenylphosphine)dirhenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonacarbonyl(triphenylphosphine)dirhenium is a complex organometallic compound with the chemical formula [Re₂(CO)₉(PPh₃)] It is known for its unique structure, which includes two rhenium atoms bonded together and coordinated with nine carbonyl groups and one triphenylphosphine ligand
準備方法
Synthetic Routes and Reaction Conditions
Nonacarbonyl(triphenylphosphine)dirhenium can be synthesized through the reaction of dirhenium decacarbonyl with triphenylphosphine. The reaction typically involves heating dirhenium decacarbonyl in the presence of triphenylphosphine under an inert atmosphere, such as nitrogen or argon. The reaction proceeds as follows: [ \text{Re}2(\text{CO}){10} + \text{PPh}_3 \rightarrow \text{Re}_2(\text{CO})_9(\text{PPh}_3) + \text{CO} ]
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Nonacarbonyl(triphenylphosphine)dirhenium undergoes various types of chemical reactions, including:
Ligand Substitution: The triphenylphosphine ligand can be replaced by other ligands, such as phosphines or phosphites, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the rhenium atoms undergo changes in oxidation states.
Addition Reactions: this compound can react with small molecules like oxygen, nitrogen monoxide, and iodine.
Common Reagents and Conditions
Ligand Substitution: Reactions typically involve the use of excess ligand and may require heating or the presence of a catalyst.
Oxidation and Reduction: Common oxidizing agents include oxygen and iodine, while reducing agents may include hydrogen or hydrides.
Addition Reactions: These reactions often occur under mild conditions and may involve the use of solvents like decalin.
Major Products Formed
Ligand Substitution: Products include various substituted rhenium carbonyl complexes.
Oxidation and Reduction: Products may include oxidized or reduced forms of the rhenium complex.
Addition Reactions: Products include adducts with the added small molecules.
科学的研究の応用
Nonacarbonyl(triphenylphosphine)dirhenium has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other rhenium complexes and as a catalyst in various organic reactions.
Biology: The compound’s potential as a radiopharmaceutical agent is being explored due to the radioactive properties of rhenium isotopes.
Medicine: Research is ongoing into its use in targeted cancer therapies, leveraging its ability to deliver radioactive rhenium to tumor sites.
Industry: this compound is used in the development of advanced materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism by which nonacarbonyl(triphenylphosphine)dirhenium exerts its effects involves the coordination of the rhenium atoms with various ligands. The compound can undergo ligand exchange, redox reactions, and addition reactions, which alter its chemical properties and reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical use.
類似化合物との比較
Nonacarbonyl(triphenylphosphine)dirhenium can be compared with other rhenium carbonyl complexes, such as:
Octacarbonylbis(triphenylphosphine)dirhenium: This compound has two triphenylphosphine ligands and eight carbonyl groups, offering different reactivity and applications.
Dirhenium decacarbonyl: Lacking the triphenylphosphine ligand, this compound has different chemical properties and uses.
Rhenium tricarbonyl complexes: These smaller complexes have distinct reactivity and are used in different catalytic and medicinal applications.
This compound is unique due to its specific ligand arrangement and the resulting chemical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C27H16O9PRe2+ |
|---|---|
分子量 |
887.8 g/mol |
IUPAC名 |
carbon monoxide;rhenium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.9CO.2Re/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;9*1-2;;/h1-15H;;;;;;;;;;;/p+1 |
InChIキー |
UZFGPTHCKRELCO-UHFFFAOYSA-O |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Re].[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)

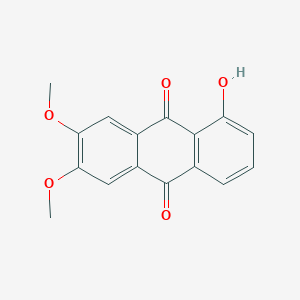
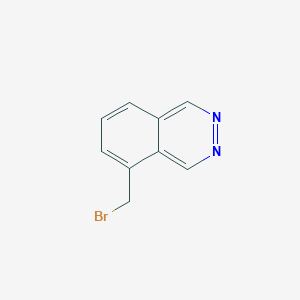

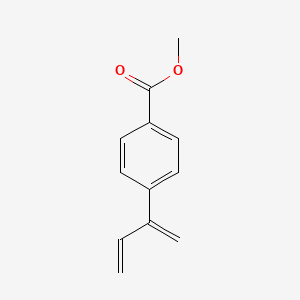
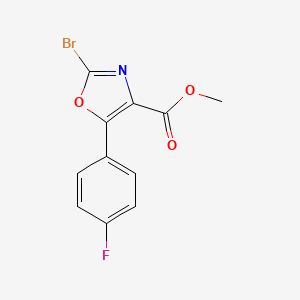

![2,3,5,8-Tetrachloropyrido[2,3-d]pyridazine](/img/structure/B15250087.png)
